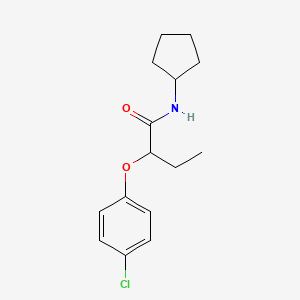

![molecular formula C17H20N2O2S B5587506 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from acetoacetic esters or equivalent precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been prepared in three steps from corresponding acetoacetic esters, utilized as reagents for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997). These methodologies might be adaptable for synthesizing the compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction analysis. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate was determined, revealing details about the arrangement of atoms and molecular conformation (Moser, Bertolasi, & Vaughan, 2005). Such analyses are crucial for understanding the 3D structure of the target compound.

Chemical Reactions and Properties

Chemical reactions involving related compounds typically include cyclocondensations, substitutions, and other transformations that enable the synthesis of diverse heterocyclic structures. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones through the Biginelli reaction demonstrates the versatility of pyrimidinyl-based compounds in chemical synthesis (Rajack et al., 2013). These reactions are indicative of the types of chemical transformations that the compound of interest may undergo.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A novel series of pyrimidinone derivatives, including compounds structurally related to 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone, have been synthesized and characterized. These derivatives have been explored for their potential in various fields of chemistry and biology. For instance, the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of pyrimidinone derivatives in chemical synthesis, providing a foundation for further exploration of their applications in medicinal chemistry and drug design (Bonacorso et al., 2003).

Supramolecular Chemistry and Binding Studies

Pyrimidinone derivatives have been utilized in studies focusing on their binding abilities and interactions with metal ions and human serum proteins. For example, the complexation of pyrimidinones with vanadium(IV) oxide demonstrates their potential in the development of new therapeutic agents, revealing their binding affinity towards human plasma proteins such as transferrin and albumin (Gonçalves et al., 2013). This research provides insights into the transport mechanisms of these complexes in the bloodstream, highlighting the significance of protein binding in the pharmacokinetics of potential drug candidates.

Heterocyclic Chemistry and Drug Synthesis

The chemical versatility of pyrimidinone derivatives extends to the synthesis of complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their utility in the development of new pharmaceuticals. The synthesis of diheteroaryl thienothiophene derivatives, including bis-pyrimidine and bis-pyrazole derivatives, illustrates the role of pyrimidinone derivatives in creating novel compounds with potential biological activities (Mabkhot et al., 2011).

Supramolecular Assemblies and Dimerization

Pyrimidinone derivatives exhibit strong dimerization capabilities through hydrogen bonding, which is crucial for the construction of supramolecular assemblies. Such properties are explored for developing novel materials and understanding the principles of molecular recognition and self-assembly. The strong dimerization of ureidopyrimidones, for example, underscores their potential as building blocks in supramolecular chemistry (Beijer et al., 1998).

Propiedades

IUPAC Name |

1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-ethoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-5-21-16-7-6-14(13(4)20)9-15(16)10-22-17-18-11(2)8-12(3)19-17/h6-9H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKCGOPCOMKYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)CSC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-ethoxyphenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

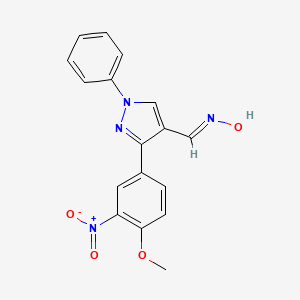

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)

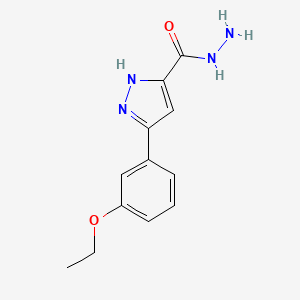

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

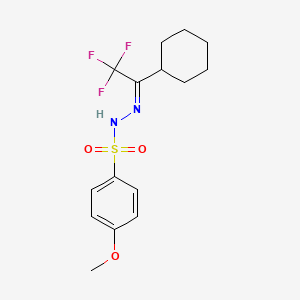

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)